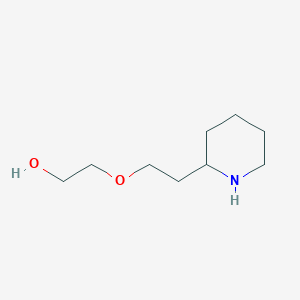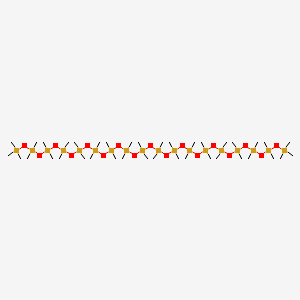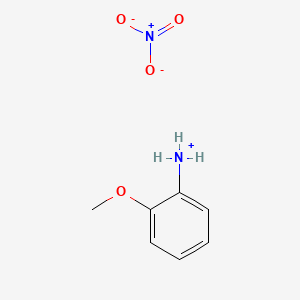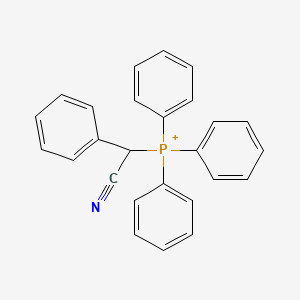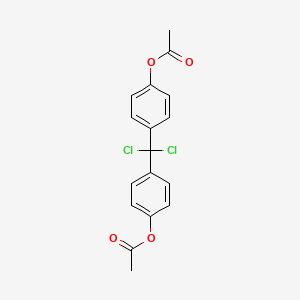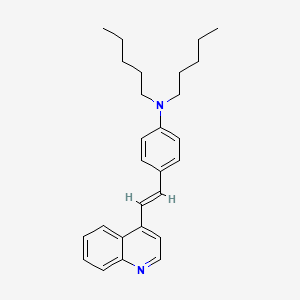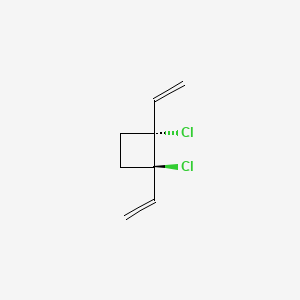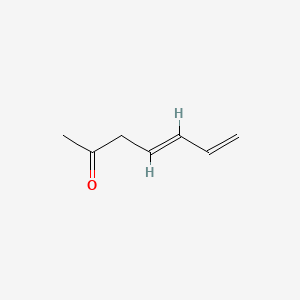
Hepta-4,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-4,6-dien-2-one is an organic compound characterized by a seven-carbon chain with two conjugated double bonds and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the conjugated diene system. Another method includes the use of Grignard reagents to introduce the diene functionality into a ketone precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, followed by purification through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Hepta-4,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
Hepta-4,6-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of hepta-4,6-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Hepta-4,6-dien-2-one can be compared with other similar compounds, such as:
Hexa-2,4-dien-1-one: This compound has a shorter carbon chain and lacks the additional double bond, making it less reactive in certain pericyclic reactions.
Octa-4,6-dien-2-one: With an additional carbon, this compound exhibits different physical properties and reactivity patterns.
Cycloheptadienone: A cyclic analog that shows distinct reactivity due to ring strain and conjugation.
This compound stands out due to its unique combination of a conjugated diene system and a ketone functional group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
94291-57-3 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(4E)-hepta-4,6-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-5H,1,6H2,2H3/b5-4+ |
Clé InChI |
RYERNMBUXSIYLX-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)C/C=C/C=C |
SMILES canonique |
CC(=O)CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




